Cy3-dCTP

CAS No.:

Cat. No.: VC16643015

Molecular Formula: C43H51Li4N6O20P3S2

Molecular Weight: 1156.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C43H51Li4N6O20P3S2 |

|---|---|

| Molecular Weight | 1156.8 g/mol |

| IUPAC Name | tetralithium;(2E)-2-[(E)-3-[1-[6-[3-[4-amino-1-[4-hydroxy-5-[[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]-3,3-dimethyl-6-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate |

| Standard InChI | InChI=1S/C43H55N6O20P3S2.4Li/c1-6-47-32-22-28(73(60,61)62)16-18-30(32)42(2,3)36(47)13-10-14-37-43(4,5)31-19-17-29(74(63,64)65)23-33(31)48(37)21-9-7-8-15-38(51)45-20-11-12-27-25-49(41(52)46-40(27)44)39-24-34(50)35(67-39)26-66-71(56,57)69-72(58,59)68-70(53,54)55;;;;/h10,13-14,16-19,22-23,25,34-35,39,50H,6-9,15,20-21,24,26H2,1-5H3,(H8-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65);;;;/q;4*+1/p-4 |

| Standard InChI Key | VYZFZKCUUVHTMZ-UHFFFAOYSA-J |

| Isomeric SMILES | [Li+].[Li+].[Li+].[Li+].CCN\1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=CC(=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C(=O)N=C5N)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)(C)C |

| Canonical SMILES | [Li+].[Li+].[Li+].[Li+].CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=CC(=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C(=O)N=C5N)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

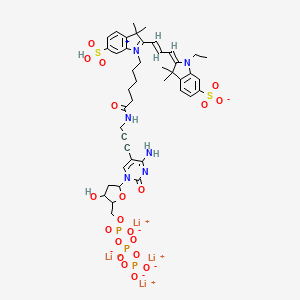

Cy3-dCTP is derived from deoxycytidine triphosphate (dCTP) through the covalent attachment of a cyanine dye (Cy3) via a propargylamino linker at the C5 position of the cytosine base . The molecular formula of the free acid form is C₄₃H₅₄N₆O₂₀P₃S₂, with a molecular weight of 1,131.9 g/mol . The triphosphate group remains intact, allowing the molecule to function as a substrate for DNA polymerases.

Table 1: Key Chemical Properties of Cy3-dCTP

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₅₄N₆O₂₀P₃S₂ (free acid) |

| Molecular Weight | 1,131.9 g/mol |

| Absorption Maximum (λₐ) | 550 nm |

| Emission Maximum (λₑ) | 570 nm |

| Extinction Coefficient | 150,000 M⁻¹cm⁻¹ |

| Quantum Yield | >0.15 |

| Storage Conditions | -20°C or below, protected from light |

Solubility and Stability

Cy3-dCTP is typically provided as a 10 mM aqueous solution in phosphate buffer (pH 7.0) . The compound is light-sensitive and prone to degradation upon repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C for up to six months or -20°C for one month . Solubility can be enhanced by briefly heating the solution to 37°C and agitating it in an ultrasonic bath .

Synthesis and Manufacturing

Synthetic Pathway

The synthesis of Cy3-dCTP involves modifying dCTP through a two-step process:

-

Introduction of the Propargylamino Linker: A propargylamine group is attached to the C5 position of deoxycytidine via Sonogashira coupling or click chemistry, creating a reactive site for dye conjugation .

-

Dye Conjugation: The cyanine dye (Cy3) is coupled to the propargylamino-modified dCTP using N-hydroxysuccinimide (NHS) ester chemistry, forming a stable amide bond .

The reaction requires stringent control of pH (7.0–8.5) and temperature (4–25°C) to prevent hydrolysis of the triphosphate group. Post-synthesis, the product is purified via HPLC or gel filtration to remove unreacted dye and by-products.

Quality Control

Final products are validated using mass spectrometry (for molecular weight confirmation) and UV-Vis spectroscopy (to verify dye-to-nucleotide ratios) . Purity thresholds exceed 95%, as lower purity may impair enzymatic incorporation efficiency .

Mechanism of Enzymatic Incorporation

Cy3-dCTP serves as a substrate for multiple DNA polymerases, including Taq polymerase, Klenow fragment, and reverse transcriptases . Its incorporation mechanism mirrors that of natural dCTP:

-

Base Pairing: The cytosine base pairs with guanine in the template strand.

-

Phosphodiester Bond Formation: The α-phosphate of Cy3-dCTP forms a bond with the 3'-OH of the growing DNA strand, releasing pyrophosphate .

Applications in Molecular Biology

Fluorescent In Situ Hybridization (FISH)

Cy3-dCTP-labeled probes enable high-resolution detection of chromosomal abnormalities and gene expression patterns. For example, in cancer diagnostics, Cy3-labeled probes targeting HER2/neu amplification exhibit a signal-to-noise ratio of >10:1 in breast tissue sections .

Microarray Analysis

In dual-color microarrays, Cy3-dCTP (green channel) and Cy5-dCTP (red channel) allow simultaneous profiling of test and reference samples. A study by Lum et al. (2024) demonstrated that Cy3-dCTP-labeled cDNA achieved a detection limit of 0.1 pg/μL for low-abundance transcripts in human serum .

Single-Molecule Tracking

Recent advances in super-resolution microscopy have leveraged Cy3-dCTP’s photostability to track DNA replication in real time. The dye’s blinking kinetics (τ = 2–5 ms) facilitate stochastic optical reconstruction microscopy (STORM) with 20 nm resolution.

Technical Considerations and Protocols

PCR Labeling

-

Reaction Mix: 1X PCR buffer, 0.2 mM dNTPs (30% Cy3-dCTP, 70% dCTP), 0.5 μM primers, 1 U/μL Taq polymerase.

-

Thermal Cycling: 95°C for 3 min; 35 cycles of 95°C (30 s), 55°C (30 s), 72°C (1 min/kb) .

Nick Translation

-

Reaction Mix: 0.1 μg/μL DNA, 40 μM dNTPs (40% Cy3-dCTP), 0.003 U/μL DNase I, 5 U/μL DNA polymerase I.

-

Incubation: 15°C for 90 min, followed by 70°C for 10 min to inactivate enzymes .

Troubleshooting

-

Low Fluorescence Signal: Increase Cy3-dCTP ratio to 50% or extend polymerization time.

-

High Background: Reduce probe concentration or add blocking agents (e.g., salmon sperm DNA) .

Future Perspectives

Emerging applications include CRISPR-based imaging (using Cy3-dCTP-labeled guide RNAs) and nanopore sequencing (detecting dye-modified bases during translocation). Challenges remain in improving photostability for prolonged imaging sessions and reducing synthesis costs for high-throughput workflows .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume